molecular formula C7H6F3NO2S B2798364 5-Methyl-2-(2,2,2-trifluoroethyl)thiazole-4-carboxylic acid CAS No. 1545708-74-4

5-Methyl-2-(2,2,2-trifluoroethyl)thiazole-4-carboxylic acid

Cat. No.: B2798364
CAS No.: 1545708-74-4
M. Wt: 225.19
InChI Key: BFMQUKMVTJUQRW-UHFFFAOYSA-N
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Description

5-Methyl-2-(2,2,2-trifluoroethyl)thiazole-4-carboxylic acid is a thiazole derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoroethyl group, which imparts distinct chemical and physical properties. It is used in various fields, including organic synthesis, medicinal chemistry, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(2,2,2-trifluoroethyl)thiazole-4-carboxylic acid typically involves the reaction of 2-methyl-4-trifluoromethyl-5-thiazolecarboxylic acid ethyl ester with sodium hydroxide in an aqueous solution. The reaction mixture is stirred at 40°C overnight, monitored by thin-layer chromatography (TLC), and then extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(2,2,2-trifluoroethyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Methyl-2-(2,2,2-trifluoroethyl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides.

Comparison with Similar Compounds

  • 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
  • 2-Mercapto-4-methyl-5-thiazoleacetic acid
  • 4-Methyl-2-(trifluoromethyl)phenyl-5-thiazolyl

Comparison: 5-Methyl-2-(2,2,2-trifluoroethyl)thiazole-4-carboxylic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

5-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S/c1-3-5(6(12)13)11-4(14-3)2-7(8,9)10/h2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMQUKMVTJUQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545708-74-4
Record name 5-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid
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